molecular formula C24H22N4O5S B2809781 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 851862-86-7

3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2809781
CAS RN: 851862-86-7
M. Wt: 478.52
InChI Key: RVNFEKSULCABIL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scintillation Properties and Luminescent Dyes Plastic scintillators based on polymethyl methacrylate are utilized in various applications for their scintillation properties. The use of naphthalene derivatives and 1,3,4-oxadiazole in these scintillators demonstrates improved characteristics. The incorporation of these compounds does not alter the scintillation efficiency, optical transparency, or the stability (thermal, light, and radiation-damage) of the scintillators. Luminescent activators like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole are used in these applications, enhancing the performance of scintillators (Salimgareeva & Kolesov, 2005).

Biological Activities of Phenothiazine Derivatives Phenothiazine derivatives, including those with oxadiazole moieties, show a wide range of biological activities. These compounds interact with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, allowing them to penetrate biological membranes. They have demonstrated significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. The activities of these compounds are a result of their interaction with cell lines, bacteria, viruses, parasites, and monolayer and bilayer membranes, making them promising for various therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Amyloid Imaging in Alzheimer's Disease Compounds like naphthalimide derivatives are used in amyloid imaging techniques, crucial for understanding the pathophysiological mechanisms of Alzheimer's disease. These compounds, due to their specific structure and interaction capabilities, are integral in the development of PET amyloid imaging ligands, enabling early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).

Pharmacological Significance of 1,3,4-Oxadiazole Compounds The 1,3,4-oxadiazole core is significant in medicinal chemistry, demonstrating various pharmacological properties. These compounds are used in numerous applications, such as polymers, luminescence materials, and electron-transporting materials. They exhibit a wide range of pharmacological activities like antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. This makes the 1,3,4-oxadiazole core a crucial structural unit for developing new drug candidates for treating various diseases (Rana, Salahuddin, & Sahu, 2020).

properties

IUPAC Name

3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-31-19-11-10-16(12-20(19)32-2)23(30)25-13-22-27-28-24(33-22)34-14-21(29)26-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNFEKSULCABIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

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